molecular formula C15H16N2O2 B11413262 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B11413262
M. Wt: 256.30 g/mol
InChI Key: YQEMFUQZQWEFFC-UHFFFAOYSA-N
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Description

2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the condensation of 2-methylbenzoic acid with 4,5,6,7-tetrahydro-2,1-benzoxazole-3-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining strict temperature control, and ensuring the purity of the starting materials. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific enzyme and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(4,5,6,7-tetrahydro-1H-benzimidazol-3-yl)benzamide
  • 2-methyl-N-(4,5,6,7-tetrahydro-1H-benzothiazol-3-yl)benzamide
  • 2-methyl-N-(4,5,6,7-tetrahydro-1H-indol-3-yl)benzamide

Uniqueness

2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is unique due to its benzoxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C15H16N2O2/c1-10-6-2-3-7-11(10)14(18)16-15-12-8-4-5-9-13(12)17-19-15/h2-3,6-7H,4-5,8-9H2,1H3,(H,16,18)

InChI Key

YQEMFUQZQWEFFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C3CCCCC3=NO2

Origin of Product

United States

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